6alpha,16,18-Trihydroxycleroda
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide involves multiple steps, including the extraction of raw materials from natural sources and subsequent chemical modifications. The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods
Industrial production of this compound-3,13-dien-15,16-olide typically involves large-scale extraction from plant sources followed by purification processes. The compound is then crystallized and dried to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound-3,13-dien-15,16-olide, which can have different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of signaling pathways related to inflammation and oxidative stress. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses .
Comparison with Similar Compounds
6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide is unique due to its specific structure and biological activities. Similar compounds include:
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide: Another diterpenoid with similar structural features.
Ajugamarin chlorohydrin: A compound with related biological activities.
6-O-Nicotinoylbarbatin C: A structurally similar compound with different functional groups.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-hydroxy-3-[2-[4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-9-16(22)20(3)14(11-21)5-4-6-15(20)19(12,2)8-7-13-10-17(23)25-18(13)24/h5,10,12,15-16,18,21-22,24H,4,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOAUERKWIARIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2CO)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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